molecular formula C7H12O5S2 B1339689 Bis(vinylsulfonyl)propanol CAS No. 67006-32-0

Bis(vinylsulfonyl)propanol

Cat. No.: B1339689
CAS No.: 67006-32-0
M. Wt: 240.3 g/mol
InChI Key: SOBDFTUDYRPGJY-UHFFFAOYSA-N
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Description

Bis(vinylsulfonyl)propanol is an organic compound with the molecular formula C7H12O5S2. It is characterized by the presence of two vinylsulfonyl groups attached to a propanol backbone. This compound is known for its reactivity and versatility in various chemical processes, making it valuable in both research and industrial applications .

Scientific Research Applications

Bis(vinylsulfonyl)propanol has a wide range of applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

1,3-Bis(vinylsulfonyl)propan-2-ol plays a significant role in biochemical reactions due to its ability to form covalent bonds with nucleophilic amino acid residues in proteins. It interacts with enzymes, proteins, and other biomolecules through its vinylsulfonyl groups, which can react with thiol, amine, and hydroxyl groups. This reactivity makes it a valuable tool for cross-linking studies, where it is used to link proteins together to study their interactions and structures. For example, it has been used to cross-link bovine serum albumin, myoglobin, and other proteins to facilitate structural elucidation .

Cellular Effects

1,3-Bis(vinylsulfonyl)propan-2-ol influences various cellular processes by modifying proteins and enzymes within the cell. It can affect cell signaling pathways, gene expression, and cellular metabolism by covalently modifying key proteins involved in these processes. The compound’s ability to form stable covalent bonds with proteins can lead to changes in protein function and stability, ultimately impacting cellular function .

Molecular Mechanism

The molecular mechanism of 1,3-Bis(vinylsulfonyl)propan-2-ol involves its vinylsulfonyl groups reacting with nucleophilic residues in proteins, such as cysteine, lysine, and histidine. This reaction forms covalent bonds, leading to the cross-linking of proteins or the modification of enzyme active sites. These modifications can result in enzyme inhibition or activation, as well as changes in gene expression by altering the activity of transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Bis(vinylsulfonyl)propan-2-ol can change over time due to its stability and degradation. The compound is relatively stable in aqueous solutions, but its reactivity can decrease over time as it undergoes hydrolysis or other degradation processes. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used in cross-linking experiments to study protein interactions and structures .

Dosage Effects in Animal Models

The effects of 1,3-Bis(vinylsulfonyl)propan-2-ol in animal models vary with different dosages. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular processes. Studies have shown that there is a threshold dose above which the compound’s effects become detrimental to the organism .

Metabolic Pathways

1,3-Bis(vinylsulfonyl)propan-2-ol is involved in metabolic pathways that include its interaction with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways. For example, it can inhibit or activate enzymes by covalently modifying their active sites, leading to changes in the overall metabolic activity of the cell .

Transport and Distribution

Within cells and tissues, 1,3-Bis(vinylsulfonyl)propan-2-ol is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments. The compound’s ability to form covalent bonds with proteins also influences its distribution, as it can become localized to areas where its target proteins are abundant .

Subcellular Localization

The subcellular localization of 1,3-Bis(vinylsulfonyl)propan-2-ol is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on protein function and activity. For example, the compound may be directed to the nucleus to modify transcription factors or to the mitochondria to affect metabolic enzymes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(vinylsulfonyl)propanol can be synthesized through the reaction of vinyl sulfone with epichlorohydrin under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to minimize side reactions and ensure consistent product quality. The final product is often purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Bis(vinylsulfonyl)propanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, substituted propanol derivatives, and various functionalized compounds depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(ethylsulfonyl)propan-2-ol
  • 1,3-Bis(methylsulfonyl)propan-2-ol
  • 1,3-Bis(phenylsulfonyl)propan-2-ol

Uniqueness

Bis(vinylsulfonyl)propanol is unique due to the presence of vinyl groups, which confer higher reactivity compared to ethyl or methyl analogs. This increased reactivity makes it particularly useful in applications requiring rapid and efficient cross-linking or functionalization .

Properties

IUPAC Name

1,3-bis(ethenylsulfonyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5S2/c1-3-13(9,10)5-7(8)6-14(11,12)4-2/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBDFTUDYRPGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CC(CS(=O)(=O)C=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294422
Record name 1,3-Bis(ethenylsulfonyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67006-32-0
Record name 1,3-Bis(ethenylsulfonyl)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67006-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(ethenylsulfonyl)-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-bis(ethenylsulfonyl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.088
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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